2-Chloro-3-oxopropanenitrile

Beschreibung

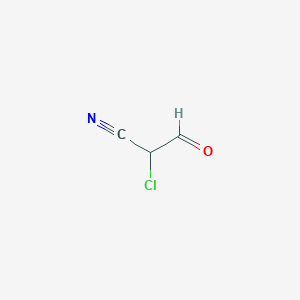

2-Chloro-3-oxopropanenitrile, also known as chloro(formyl)acetonitrile, is an organic compound featuring a nitrile group, a carbonyl group, and a chloro substituent. nih.govlookchem.comcymitquimica.com Its structure consists of a three-carbon chain where the second carbon is attached to both a cyano group (-C≡N) and a chlorine atom, and the third carbon forms a keto group (C=O). cymitquimica.com This arrangement makes it a member of the α-chloro ketone family. cymitquimica.com The compound is typically a colorless to pale yellow liquid. cymitquimica.com

The presence of multiple functional groups—nitrile, carbonyl, and chloro—on a small carbon skeleton imparts a high degree of reactivity to the molecule. cymitquimica.com This reactivity, particularly the electrophilic nature enhanced by the chlorine atom, makes it a valuable intermediate in various chemical transformations. cymitquimica.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₃H₂ClNO | nih.gov |

| Molecular Weight | 103.51 g/mol | nih.gov |

| Canonical SMILES | C(=O)C(C#N)Cl | lookchem.com |

| CAS Number | 53106-70-0 | nih.gov |

| Density | 1.285±0.06 g/cm³ (Predicted) | lookchem.com |

| Boiling Point | 149.2±25.0 °C (Predicted) | lookchem.com |

| Hydrogen Bond Donor Count | 0 | lookchem.com |

| Hydrogen Bond Acceptor Count | 2 | lookchem.com |

| Rotatable Bond Count | 1 | lookchem.com |

| Complexity | 92.2 | lookchem.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNO/c4-3(1-5)2-6/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOJHKXZYVLLKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456445 | |

| Record name | 2-Chloro-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53106-70-0 | |

| Record name | 2-Chloro-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 Chloro 3 Oxopropanenitrile

Reactivity of Electrophilic and Nucleophilic Centers

The presence of both electrophilic and nucleophilic centers in 2-chloro-3-oxopropanenitrile governs its diverse reactivity. The carbonyl carbon and the carbon of the nitrile group are electrophilic, while the oxygen and nitrogen atoms possess nucleophilic character.

Carbonyl Group Reactivity: Nucleophilic Addition Pathways

The carbonyl group in this compound is a primary site for nucleophilic attack. Due to the polarity of the carbon-oxygen double bond, the carbonyl carbon is electron-deficient and readily reacts with nucleophiles. libretexts.org These reactions typically proceed through a nucleophilic addition mechanism, where the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then protonated to yield the final addition product. libretexts.org

The reactivity of the carbonyl group can be influenced by the presence of the adjacent α-chloro and nitrile groups, which are electron-withdrawing. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Common nucleophiles that react with carbonyl groups include organometallic reagents, hydrides, amines, and alcohols.

Nitrile Group Reactivity: Cycloaddition and Derivatization

The nitrile group offers another avenue for reactivity, particularly in cycloaddition reactions. scielo.org.mx The carbon-nitrogen triple bond can participate in reactions with 1,3-dipoles, such as nitrones and nitrile oxides, to form five-membered heterocyclic rings. scielo.org.mx These [3+2] cycloaddition reactions are a powerful tool for the synthesis of various heterocyclic compounds. scielo.org.mx

The reactivity of the nitrile group is also influenced by the electronic effects of the neighboring substituents. The electron-withdrawing nature of the chloro and carbonyl groups can activate the nitrile group towards nucleophilic attack. Furthermore, the nitrile group itself can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or a primary amide, providing a pathway for further derivatization.

α-Chloro Substitution and Elimination Reactions

The chlorine atom at the α-position to both the carbonyl and nitrile groups is susceptible to nucleophilic substitution and elimination reactions. The electron-withdrawing character of the adjacent functional groups facilitates the displacement of the chloride ion by a variety of nucleophiles. This allows for the introduction of different functional groups at the α-position.

Under basic conditions, elimination of hydrogen chloride can occur, leading to the formation of an α,β-unsaturated system. This reaction pathway provides access to a range of unsaturated cyano-carbonyl compounds, which are valuable intermediates in organic synthesis.

Radical Reaction Pathways Involving this compound

In addition to its ionic reactivity, this compound can participate in radical reactions, particularly those mediated by transition metals like manganese(III) acetate (B1210297).

Manganese(III)-Mediated Radical Cyclizations

Manganese(III) acetate is a well-established reagent for initiating radical reactions. nih.govrsc.org In the presence of Mn(OAc)₃, a radical can be generated from this compound. This radical can then add to an unsaturated system, such as an alkene, initiating a cyclization cascade. arkat-usa.orgumich.edu These oxidative radical cyclizations are highly effective for constructing cyclic and polycyclic systems. nih.govrsc.org The reaction proceeds via the formation of a manganese(III) enolate, which then generates a carbon-centered radical that participates in the cyclization. nih.gov

Formation of Dihydrofuran Systems via Radical Intermediates

A significant application of manganese(III)-mediated radical reactions involving β-oxonitriles is the synthesis of dihydrofuran derivatives. arkat-usa.orgresearchgate.net The radical generated from this compound can add to an alkene to form a new radical intermediate. This intermediate can then undergo an intramolecular cyclization, with the oxygen atom of the carbonyl group attacking the radical center, to form a dihydrofuran ring. arkat-usa.orgtubitak.gov.tr This methodology provides an efficient route to highly substituted dihydrofurans, which are important structural motifs in many natural products and biologically active molecules. arkat-usa.orgrsc.org The regio- and stereoselectivity of these cyclizations can often be controlled by the reaction conditions and the nature of the substrates. rsc.org

Table of Reaction Parameters for Manganese(III)-Mediated Radical Cyclizations

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3-Oxopropanenitriles | Conjugated Alkenes | Mn(OAc)₃ | HOAc | 80 °C | 4-Cyano-2,3-dihydrofurans | Good | arkat-usa.org |

| 3-Oxopropanenitriles | Unsaturated Amides | Mn(OAc)₃ | AcOH | 70 °C | 4-Cyano-2,3-dihydrofuran-3-carboxamides | Moderate | tubitak.gov.tr |

| 1,3-Dicarbonyls | 2-Thienyl Alkenes | Mn(OAc)₃ | Not Specified | Not Specified | 2-Thienyl-substituted Dihydrofurans | High | researchgate.net |

Intramolecular Cyclization and Rearrangement Processes

This compound serves as a key building block for the synthesis of various heterocyclic systems through reactions that involve cyclization steps. Its utility is particularly notable in the construction of fused ring systems of biological and medicinal importance.

A primary application is in the synthesis of the pyrrolo[2,3-d]pyrimidine core. acs.orgumich.eduumich.edu The reaction between this compound and 2,6-diamino-3,4-dihydropyrimidin-4-one results in the formation of 2-amino-4-oxo-3H,4H,7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. acs.org Research has shown that pre-isolating the this compound intermediate, rather than generating it in situ, can lead to more consistent and improved yields in this condensation reaction. umich.edu

While direct intramolecular cyclization of this compound itself is less common, the broader class of 3-oxopropanenitriles, to which it belongs, frequently undergoes such transformations. A prominent example is the intramolecular cyclization of 3-(2-aminophenyl)-3-oxopropanenitrile (B25521) derivatives with reagents like N,N-dimethylformamide dimethyl acetal. thieme-connect.comthieme-connect.com This process is a key step in forming the 3-cyano-4-hydroxyquinoline ring, a central component in the synthesis of the antitumor agent Bosutinib. thieme-connect.comthieme-connect.com

Furthermore, 3-oxopropanenitriles can participate in radical cyclization reactions. When mediated by manganese(III) acetate, these compounds react with conjugated alkenes to produce functionalized 2,3-dihydrofurans. arkat-usa.org The mechanism involves the formation of an α-carbonyl radical from the 3-oxopropanenitrile (B1221605), which then adds to the alkene, followed by an intramolecular cyclization to form the dihydrofuran ring. arkat-usa.org

Rearrangement reactions, such as the Sommelet–Hauser rearrangement, represent another pathway for generating molecular complexity from related starting materials, ultimately yielding α-aryl-α-amino acid derivatives. nii.ac.jp

Stereochemical Control in Reactions of this compound

Controlling the stereochemical outcome of reactions involving this compound and related β-ketonitriles is crucial for synthesizing enantiomerically pure and complex target molecules. Significant progress has been made in diastereoselective and enantioselective transformations.

The reactions of 3-oxopropanenitriles often yield products with multiple stereocenters, making diastereoselectivity a key consideration. For instance, the manganese(III) acetate-mediated oxidative cyclization of 3-oxopropanenitriles with a dienamide, such as (2E,4E)-5-phenylpenta-2,4-dienamide, has been shown to produce diastereomeric mixtures of 2-(2-vinylphenyl)-4-cyano-2,3-dihydrofuran-3-carboxamides. researchgate.net

In contrast, highly diastereoselective methods have also been developed. Tandem reactions involving Knoevenagel condensation, Michael addition, and intramolecular nucleophilic substitution of 1,3-dicarbonyl compounds can produce condensed 2-aroyl-2,3-dihydrofurans with high diastereoselectivity. researchgate.net Similarly, the synthesis of tetrahydroquinoline isomers from β-ketonitriles can be achieved with excellent diastereoselectivity. rsc.org The specific reaction conditions and the nature of the substrates play a critical role in directing the stereochemical pathway.

| 3-Oxopropanenitrile Reactant | Dienamide Reactant | Product | Diastereomeric Ratio | Yield |

|---|---|---|---|---|

| 3-Phenyl-3-oxopropanenitrile | (2E,4E)-5-Phenylpenta-2,4-dienamide | 2-(2-Vinylphenyl)-4-cyano-5-phenyl-2,3-dihydrofuran-3-carboxamide | 1:1 | 45% |

| 3-(4-Chlorophenyl)-3-oxopropanenitrile | (2E,4E)-5-Phenylpenta-2,4-dienamide | 2-(2-Vinylphenyl)-5-(4-chlorophenyl)-4-cyano-2,3-dihydrofuran-3-carboxamide | 1:1.2 | 51% |

The development of enantioselective methods using both enzymes and small-molecule organocatalysts has enabled the synthesis of chiral molecules from 3-oxopropanenitrile precursors with high optical purity.

Enzymatic Approaches: Biocatalysis offers a powerful tool for stereoselective transformations. Carbonyl reductase enzymes, including specifically engineered mutants, have been successfully used for the asymmetric reduction of the ketone functionality in 3-oxopropanenitriles. A notable example is the reduction of 3-cyclopentyl-3-oxopropanenitrile (B9449) to S-3-cyclopentyl-3-hydroxypropionitrile. google.com The use of a specific carbonyl reductase mutant can achieve excellent yields and near-perfect enantiomeric excess (ee). google.com

| Substrate | Catalyst System | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 3-Cyclopentyl-3-oxopropanenitrile | Carbonyl Reductase Mutant & Cofactor (NADP+) | (S)-3-Cyclopentyl-3-hydroxypropionitrile | >99% | ≥99% |

Organocatalytic Approaches: Organocatalysis has emerged as a versatile strategy for asymmetric synthesis. Chiral small molecules can catalyze reactions with high enantioselectivity. For example, the conjugate addition of malononitrile (B47326) to conformationally restricted dienones can be catalyzed by a piperidine-based thiourea-tertiary amine. researchgate.net This cascade reaction proceeds via a conjugate addition-intramolecular cyclization pathway to afford chiral pyran derivatives in excellent yields and enantioselectivities. researchgate.net

Another successful application is the asymmetric three-component Strecker reaction, where a thiourea-based organocatalyst facilitates the reaction of aldehydes, amines, and acyl cyanides to produce α-amido nitriles with high enantioselectivity. acs.org Furthermore, chiral organocatalysts have been employed in the 1,6-conjugate addition/annulation of β-ketonitriles to generate optically active 2-amino-4-aryl-4H-chromenes. rsc.org

| Dienone Substrate (R1, R2) | Catalyst | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| R1=Ph, R2=4-Me-Ph | Piperidine-based thiourea-tertiary amine | Chiral Pyran Derivative | 99% | 94% |

| R1=Ph, R2=4-Cl-Ph | 97% | 92% |

Synthetic Utility of 2 Chloro 3 Oxopropanenitrile As a Building Block

Construction of Nitrogen-Containing Heterocyclic Systems

Pyrimidine (B1678525) and Fused Pyrimidine Derivatives

2-Chloro-3-oxopropanenitrile serves as a key synthon in the synthesis of pyrimidine and fused pyrimidine derivatives. These heterocycles are of significant interest due to their presence in numerous biologically active compounds.

One notable application is in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. For instance, the reaction of this compound with 2,6-diamino-3,4-dihydropyrimidin-4-one leads to the formation of 2-amino-4-oxo-3H,4H,7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. nih.gov This reaction proceeds through a condensation mechanism. japsonline.com The resulting pyrrolo[2,3-d]pyrimidine core can be further modified to produce a variety of derivatives. nih.gov

The synthesis of this compound itself can be achieved by the reaction of 2-chloroacetonitrile with methyl formate (B1220265) in the presence of a base like sodium methoxide (B1231860). nih.govnih.gov This intermediate is then reacted with a suitable pyrimidine precursor, such as 2,6-diaminopyrimidine-4(3H)one, to yield the fused heterocyclic system. nih.govresearchgate.net The reaction conditions typically involve heating the reactants in a solvent like water with a mild base such as sodium acetate (B1210297). nih.gov

The following table summarizes an example of a fused pyrimidine synthesis using this compound:

| Starting Material | Reagent | Product | Yield | Reference |

| This compound | 2,6-Diamino-3,4-dihydropyrimidin-4-one | 2-Amino-4-oxo-3H,4H,7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | 80% | nih.gov |

Furthermore, multicomponent reactions involving aldehydes, 6-aminopyrimidine-2,4-dione derivatives, and activated nitriles like 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile can lead to the formation of tetrahydropyrido[2,3-d]pyrimidine derivatives. ajol.inforesearchgate.net While not directly using this compound, these reactions highlight the utility of the oxopropanenitrile moiety in constructing fused pyrimidine systems. ajol.inforesearchgate.netumich.edu

Pyrazole (B372694) and Fused Pyrazole Scaffolds

The reactivity of this compound makes it a suitable precursor for the synthesis of pyrazole and fused pyrazole scaffolds. Pyrazoles are a well-known class of heterocyclic compounds with a broad spectrum of biological activities.

A key reaction in the synthesis of pyrazoles from this compound involves its reaction with hydrazine (B178648) derivatives. For example, the reaction of pyridine-2,6-bis-(3-oxo-3-propanenitrile), a related compound, with hydrazine hydrate (B1144303) leads to the formation of 2,6-bis(5-amino-1H-pyrazol-3-yl)pyridine. rsc.orgbeilstein-journals.org This suggests that this compound would react similarly to afford pyrazole derivatives.

In a multi-step synthesis, cyanoacetylhydrazine can be reacted with chloroacetyl chloride to eventually form 3-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxopropanenitrile, a key intermediate for synthesizing various fused heterocyclic derivatives. umich.eduwikipedia.orgresearchgate.netcu.edu.eg This intermediate can then be used to construct thiophene, pyran, and thiazole (B1198619) fused to the pyrazole ring. umich.eduwikipedia.orgresearchgate.netcu.edu.egbeilstein-journals.org

The reaction of 3-oxopropanenitriles with hydrazonoyl halides is another versatile method for synthesizing pyrazole derivatives. rsc.org For instance, pyridine-2,6-bis-(3-oxo-3-propanenitrile) reacts with various hydrazonoyl halides in the presence of a base to yield 2,6-bis(pyrazol-5-yl)pyridine derivatives in good yields. rsc.orgbeilstein-journals.org

The following table provides an example of a pyrazole synthesis from a related oxopropanenitrile:

| Starting Material | Reagent | Product | Yield | Reference |

| Pyridine-2,6-bis-(3-oxo-3-propanenitrile) | Hydrazine hydrate | 2,6-Bis(5-amino-1H-pyrazol-3-yl)pyridine | - | beilstein-journals.org |

| Pyridine-2,6-bis-(3-oxo-3-propanenitrile) | N-Phenyl-C-acetylhydrazonoyl chloride | 2,6-Bis[3-acetyl-4-cyano-1-phenyl-1H-pyazol-5-yl]pyridine | 85% | rsc.org |

Pyridine (B92270) and Fused Pyridine Rings

This compound and its derivatives are valuable building blocks for the synthesis of pyridine and fused pyridine rings. These scaffolds are present in a vast number of natural products and synthetic compounds with diverse applications.

A common strategy for synthesizing substituted pyridines is through multicomponent reactions. For instance, the one-pot, four-component reaction of a cyclic ketone, an aromatic aldehyde, an oxopropanenitrile derivative, and ammonium (B1175870) acetate can afford cycloalkyl[b]pyridine-3-carbonitriles. umich.eduresearchgate.net While this example uses 3-(1H-indol-3-yl)-3-oxopropanenitrile, the underlying reactivity of the oxopropanenitrile core is central to the reaction's success. umich.eduresearchgate.net

The synthesis of 2,6-disubstituted pyridine derivatives can be achieved starting from pyridine-2,6-bis-(3-oxo-3-propanenitrile), which is prepared via a Claisen condensation of pyridine-2,6-dicarboxylic acid ester with acetonitrile (B52724). rsc.orgbeilstein-journals.org This bis-oxopropanenitrile can then be used to construct various heterocyclic systems attached to the pyridine core. rsc.orgbeilstein-journals.org

Furthermore, the synthesis of fused pyridine derivatives such as pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines can be accomplished through three-component reactions of an aldehyde, an acyl acetonitrile, and an electron-rich amino heterocycle in an ionic liquid. rsc.org This highlights the versatility of the oxopropanenitrile moiety in generating complex heterocyclic architectures.

An example of a fused pyridine synthesis is presented in the table below:

| Starting Material | Reagents | Product | Yield | Reference |

| 3-(1H-Indol-3-yl)-3-oxopropanenitrile | 4-Chlorobenzaldehyde, Cyclododecanone, Ammonium acetate | Indole (B1671886)–cyclododeca[b]pyridine-3-carbonitrile derivative | 93% | researchgate.net |

Triazole and Fused Triazole Systems

The synthesis of triazole and fused triazole systems can be achieved using precursors derived from or related to this compound. Triazoles are an important class of heterocycles with a wide range of applications in medicinal chemistry and materials science.

The reaction of 3-oxopropanenitriles with azides is a known method for the synthesis of aminotriazoles. nih.gov Specifically, bifunctional 3-(1H-pyrrol-2-yl)- and 3-(1H-indol-3-yl)-3-oxopropanenitriles react with azides to yield aminotriazoles, where a selective attack on the nitrile moiety is observed. nih.gov

Furthermore, the coupling of 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile with the diazonium salt of 3-amino-1,2,4-triazole gives the corresponding hydrazone, which upon cyclization, yields a 1,2,4-triazolo[5,1-c]-1,2,4-triazine derivative. cu.edu.egbeilstein-journals.org

A three-component reaction of aromatic aldehydes, 3-amino-1,2,4-triazole, and 3-indolyl-3-oxopropanenitrile can be used to produce triazolopyrimidine derivatives. japsonline.comnih.gov This reaction is typically catalyzed by a base like triethylamine. japsonline.comnih.gov

The following table summarizes a synthesis of a fused triazole system:

| Starting Material | Reagents | Product | Yield | Reference |

| 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile | Diazonium salt of 3-amino-1,2,4-triazole | 1,2,4-Triazolo[5,1-c]-1,2,4-triazine derivative | - | cu.edu.egbeilstein-journals.org |

| 3-Indolyl-3-oxopropanenitrile | Aromatic aldehyde, 3-Amino-1,2,4-triazole | Triazolopyrimidine derivative | 61-86% | nih.gov |

Thiazole and Thiadiazole Derivatives

This compound and its derivatives are useful precursors for the synthesis of thiazole and thiadiazole heterocycles. These sulfur-containing rings are found in many biologically active compounds.

The reaction of thioamides with α-halo compounds is a general method for thiazole synthesis. For example, a thioamide derivative can be reacted with 2-chloro-3-oxo-N-phenylbutanamide in the presence of a base to afford a thiazole derivative. organic-chemistry.orgnih.gov

In a multi-step synthesis starting from cyanoacetylhydrazine, an intermediate 3-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxopropanenitrile can be used as a synthon to prepare thiazole derivatives. umich.eduwikipedia.orgresearchgate.netcu.edu.eg

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives can be achieved by reacting thioamide precursors with hydrazonoyl chlorides. organic-chemistry.orgnih.gov For instance, a thioamide derived from 4-methyl-2-phenylthiazole-5-carbohydrazide reacts with hydrazonoyl chlorides to yield 1,3,4-thiadiazole derivatives. organic-chemistry.orgnih.gov Another route involves the reaction of 3,3'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-oxopropanenitrile) with phenyl isothiocyanate and subsequent reaction with hydrazonoyl chlorides to furnish bis-[1,3,4-thiadiazole] derivatives.

The table below provides an example of a thiazole synthesis:

| Starting Material | Reagent | Product | Reference |

| Thioamide derivative | 2-Chloro-3-oxo-N-phenylbutanamide | Thiazole derivative | organic-chemistry.orgnih.gov |

Indole and Pyrrole (B145914) Frameworks

While the direct synthesis of indole and pyrrole frameworks from this compound is not extensively documented in the provided search results, reactions involving closely related oxopropanenitrile derivatives highlight potential synthetic pathways.

For instance, the synthesis of indole-substituted cycloalkyl[b]pyridine-3-carbonitriles utilizes 3-(1H-indol-3-yl)-3-oxopropanenitriles as a key starting material. umich.eduresearchgate.net This precursor is synthesized from the reaction of indoles with 2-cyanoacetic acid. umich.eduresearchgate.net This indicates that the oxopropanenitrile moiety is compatible with the indole framework and can be used in subsequent transformations.

The Nenitzescu indole synthesis, a classical method for preparing 5-hydroxyindole (B134679) derivatives, involves the reaction of a benzoquinone with a β-aminocrotonic ester. researchgate.net While not directly involving this compound, it showcases a general strategy for indole ring formation that could potentially be adapted.

Regarding pyrrole synthesis, various methods exist, such as the Paal-Knorr synthesis from 1,4-dicarbonyl compounds and primary amines. nih.gov It is conceivable that this compound could be transformed into a suitable 1,4-dicarbonyl precursor for pyrrole synthesis, although specific examples are not provided in the search results. The reaction of 3-(1H-pyrrol-2-yl)-3-oxopropanenitriles with azides to form aminotriazoles demonstrates the use of pyrrole-containing oxopropanenitriles in heterocyclic synthesis. nih.gov

Formation of Oxygen-Containing Heterocyclic Systems

This compound is a versatile reagent in the synthesis of a variety of oxygen-containing heterocyclic systems. Its reactivity allows for the construction of furan (B31954), pyran, isoxazole (B147169), and coumarin (B35378) ring systems, which are important scaffolds in medicinal chemistry and materials science.

Furan and Dihydrofuran Derivatives

The synthesis of furan and dihydrofuran derivatives often involves the reaction of β-ketonitriles with various reagents. For instance, polysubstituted furans can be synthesized from the reaction of propargylamines with β-ketonitriles. rsc.org Additionally, radical cyclization of 3-oxopropanenitriles with conjugated esters and amides mediated by manganese(III) acetate yields 4-cyano-2,3-dihydrofuran derivatives. arkat-usa.org The reaction conditions, such as the solvent and base, can influence the selective formation of different dihydrofuran regioisomers. rsc.org

A notable application is the synthesis of chiral bicyclic dihydrofurans through a palladium-catalyzed asymmetric allylic substitution cascade reaction of allylic dicarbonates with β-ketonitriles, achieving high yields and enantioselectivity. rsc.org Furthermore, a one-pot, three-component tandem strategy involving aroyl acetonitriles, aromatic aldehydes, and imidazolium (B1220033) salts leads to the formation of highly substituted dihydrofurans. rsc.org

| Reactants | Reagents/Catalyst | Product | Yield | Reference |

| Propargylamines, β-Ketonitriles | Na2CO3 | Polysubstituted furans | rsc.org | |

| 3-Oxopropanenitriles, Conjugated esters/amides | Manganese(III) acetate | 4-Cyano-2,3-dihydrofurans | Good | arkat-usa.org |

| Allylic dicarbonates, β-Ketonitriles | Pd-catalyst | Chiral bicyclic dihydrofurans | High (up to 97% ee) | rsc.org |

| Aroyl acetonitriles, Aromatic aldehydes, Imidazolium salts | Highly substituted dihydrofurans | 90-97% | rsc.org |

Pyran Derivatives

Pyran derivatives are readily synthesized using this compound and its analogs. One common method is the one-pot, multi-component reaction of aromatic aldehydes, malononitrile (B47326), and 3-cyanoacetyl indoles, which under ultrasonic irradiation and in the presence of a base like piperidine (B6355638), yields polysubstituted indol-3-yl pyran derivatives. rsc.org Similarly, 4H-pyran derivatives can be obtained through the reaction of various aldehydes, 3-(1H-indol-3-yl)-3-oxopropanenitrile derivatives, and malononitrile, catalyzed by CQDs-N(CH2PO3H2)2. rsc.org

The synthesis of 4-perfluoroalkylated 2H-pyran-2-ones has been achieved through the reaction of 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitriles and methyl perfluoroalk-2-ynoates in the presence of triethylamine. rsc.orgnih.gov Furthermore, pyran-linked phthalazinone-pyrazole hybrids can be synthesized via a multicomponent reaction strategy involving 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-oxopropanenitrile, 1H-pyrazole-5-carbaldehydes, and active methylene (B1212753) compounds like malononitrile or ethyl 2-cyanoacetate. frontiersin.org

| Reactants | Reagents/Catalyst | Product | Yield | Reference |

| Aromatic aldehydes, Malononitrile, 3-Cyanoacetyl indoles | Piperidine, Ultrasonic irradiation | Polysubstituted indol-3-yl pyrans | 74-94% | rsc.org |

| Aromatic aldehydes, 3-(1H-indol-3-yl)-3-oxopropanenitrile derivatives, Malononitrile | CQDs-N(CH2PO3H2)2 | 2-Amino-6-(2-methyl-1H-indol-3-yl)-4-phenyl-4H-pyran-3,5-dicarbonitriles | 65-95% | rsc.org |

| 3-(1-Methyl-1H-indol-3-yl)-3-oxopropanenitriles, Methyl perfluoroalk-2-ynoates | Et3N | 4-Perfluoroalkylated 2H-pyran-2-ones | 44-99% | rsc.orgnih.gov |

| 3-(1,4-Dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-oxopropanenitrile, 1H-Pyrazole-5-carbaldehydes, Malononitrile/Ethyl 2-cyanoacetate | L-proline | Pyran-linked phthalazinone-pyrazole hybrids | frontiersin.org |

Isoxazole and Fused Isoxazole Systems

The synthesis of isoxazole derivatives can be achieved through the reaction of β-oxoalkanonitriles with hydroxylamine (B1172632) hydrochloride. mdpi.com For example, 5-aminoisoxazoles can be formed under these conditions. mdpi.com The reaction of 3-oxopropanenitriles with hydroxylamine can lead to the formation of 3-aminoisoxazole (B106053) or 5-aminoisoxazole isomers. mdpi.com

Fused isoxazole systems can also be prepared. For instance, the cyclocondensation of nitrile oxides with 1,3-diketones in the presence of hydroxylamine hydrochloride can produce polycyclic isoxazoles. mdpi.com Additionally, sequential Ugi/intramolecular nitrile oxide cycloaddition (INOC) reactions have been utilized to synthesize novel fused isoxazoles and isoxazolines. mdpi.com

Coumarin Derivatives

Coumarin derivatives can be synthesized from 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide, which can be prepared from 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and 2-cyanoacetyl chloride. arkat-usa.org This acetamide (B32628) derivative reacts with salicylaldehyde (B1680747) or 2,4-dihydroxybenzaldehyde (B120756) in the presence of piperidine or sodium acetate in acetic acid to yield coumarin derivatives. arkat-usa.org Another route involves the reaction of 3-(1H-indol-3-yl)-3-oxopropanenitrile, various aldehydes, and 3-acetyl-2H-chromenones in a one-pot four-component condensation to produce indole and coumarin-containing pyridine-3-carbonitrile (B1148548) derivatives. nih.gov

| Reactants | Reagents/Catalyst | Product | Yield | Reference |

| 2-Cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide, Salicylaldehyde/2,4-Dihydroxybenzaldehyde | Piperidine/Sodium acetate in Acetic acid | Coumarin derivatives | arkat-usa.org | |

| 3-(1H-Indol-3-yl)-3-oxopropanenitrile, Aldehydes, 3-Acetyl-2H-chromenones, Ammonium acetate | Acetic acid | Indole and coumarin containing pyridine-3-carbonitrile derivatives | 85-92% | nih.gov |

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step, minimizing waste and simplifying purification processes.

One-Pot Condensations and Tandem Sequences

One-pot tandem reactions are a hallmark of MCRs. For example, the synthesis of indole–cycloalkyl[b]pyridine-3-carbonitrile hybrids is achieved through a one-pot, four-component reaction of 3-(1H-indol-3-yl)-3-oxopropanenitriles, aromatic aldehydes, cycloalkanones, and ammonium acetate. beilstein-journals.orgnih.gov This process involves a six-step tandem sequence: Knoevenagel condensation, nucleophilic addition to a carbonyl group, Michael addition, N-cyclization, elimination, and air oxidation. nih.gov

Another example is the synthesis of diversely functionalized indole and coumarin-containing pyridine-3-carbonitrile derivatives through a one-pot, four-component condensation of 3-(1H-indol-3-yl)-3-oxopropanenitrile, various aldehydes, 3-acetyl-2H-chromenones, and ammonium acetate. nih.gov Similarly, a one-pot, three-component reaction of an aldehyde, 3-oxopropanenitrile (B1221605) derivative, and an electron-rich heterocyclic amine has been described for the synthesis of various heterocyclic systems. semanticscholar.org These MCRs provide a powerful and atom-economical approach to complex molecular architectures.

| Reaction Type | Reactants | Product | Reference |

| Four-component tandem reaction | 3-(1H-Indol-3-yl)-3-oxopropanenitriles, Aromatic aldehydes, Cycloalkanones, Ammonium acetate | Indole–cycloalkyl[b]pyridine-3-carbonitrile hybrids | beilstein-journals.orgnih.gov |

| Four-component condensation | 3-(1H-Indol-3-yl)-3-oxopropanenitrile, Aldehydes, 3-Acetyl-2H-chromenones, Ammonium acetate | Indole and coumarin containing pyridine-3-carbonitrile derivatives | nih.gov |

| Three-component reaction | Aldehyde, 3-Oxopropanenitrile derivative, Electron-rich heterocyclic amine | Various heterocyclic systems | semanticscholar.org |

Domino and Cascade Transformations

The application of this compound in domino and cascade reactions, which involve a sequence of intramolecular and intermolecular transformations in a single pot, is a subject of ongoing research. These one-pot syntheses are highly valued in organic chemistry for their efficiency, atom economy, and ability to construct complex molecular architectures from simple precursors. While the broader class of β-ketonitriles is extensively used in such transformations, specific examples detailing the utility of this compound are still emerging.

Research into the domino reactions of this compound's derivatives, such as 3-(1H-indol-3-yl)-3-oxopropanenitriles, has paved the way for the development of novel heterocyclic compounds. nih.govrsc.orgbeilstein-journals.org These reactions often proceed through a series of steps including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization steps, all occurring in a single reaction vessel. nih.gov

For instance, a notable example involves a four-component reaction to synthesize indole-cycloalkyl[b]pyridine hybrids. This reaction proceeds through a six-step tandem sequence: Knoevenagel condensation, nucleophilic addition to a carbonyl group, Michael addition, N-cyclization, elimination, and finally air oxidation to yield the complex heterocyclic product. nih.gov

While direct and detailed research findings on the domino and cascade transformations of this compound itself are not extensively documented in the reviewed literature, the reactivity of its functional groups—the nitrile, the ketone, and the chlorinated carbon—suggests significant potential for its use in such elegant and efficient synthetic strategies. The development of specific domino and cascade reactions involving this versatile building block remains an active area of chemical synthesis.

Below is a table summarizing a representative domino reaction involving a derivative of this compound, which illustrates the potential of this class of compounds in complex syntheses.

| Reactants | Catalyst/Reagent | Solvent | Key Transformation Steps | Product | Yield (%) | Ref. |

| 3-(1H-indol-3-yl)-3-oxopropanenitrile, Aromatic Aldehyde, Cycloalkanone, Ammonium Acetate | None | Ethanol | Knoevenagel Condensation, Michael Addition, Cyclization, Dehydration, Oxidation | Indole-cycloalkyl[b]pyridine hybrid | 80-95 | rsc.org |

This table showcases a multi-component reaction that exemplifies a cascade process, highlighting the synthetic potential inherent in the 3-oxopropanenitrile scaffold. Further research is anticipated to expand the scope of such reactions to directly involve this compound.

Theoretical and Computational Investigations of 2 Chloro 3 Oxopropanenitrile

Electronic Structure Analysis

A foundational aspect of understanding a molecule's reactivity and properties lies in the analysis of its electronic structure. Modern computational chemistry provides powerful tools to probe these characteristics.

Quantum Chemical Calculations: DFT and TDDFT Studies

Density Functional Theory (DFT) has become a standard method for calculating the electronic structure of molecules due to its balance of accuracy and computational cost. nanobioletters.comnih.gov For 2-Chloro-3-oxopropanenitrile, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311G(d,p), would be used to determine its optimized geometry, vibrational frequencies, and ground-state electronic properties. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) extends these methods to study excited states. arxiv.org A TD-DFT analysis of this compound would be instrumental in predicting its electronic absorption spectrum (UV-Vis), providing insights into how the molecule interacts with light.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energies and spatial distributions of the HOMO and LUMO of this compound would offer predictions about its electrophilic and nucleophilic character. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally indicates higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative and would need to be determined by actual quantum chemical calculations.)

| Orbital | Energy (eV) | Description |

| HOMO | - | Highest energy orbital containing electrons; indicates nucleophilic sites. |

| LUMO | - | Lowest energy orbital without electrons; indicates electrophilic sites. |

| HOMO-LUMO Gap | - | Difference in energy between HOMO and LUMO; relates to chemical reactivity. |

Computational Elucidation of Reaction Mechanisms

Given that this compound is used as a reactant in syntheses, computational studies could elucidate the mechanisms of these reactions. acs.orgscispace.comacs.org By mapping the potential energy surface, transition states could be located, and activation energies calculated. This would provide a detailed, step-by-step understanding of how this compound transforms into products, for instance, in its reaction with diamino-substituted heterocycles to form pyrrolo[2,3-d]pyrimidin-4-one. lookchem.com

Prediction and Interpretation of Spectroscopic Properties

Computational methods are highly effective in predicting and helping to interpret various types of spectra. For this compound, these would include:

Infrared (IR) Spectrum: Calculations of vibrational frequencies can predict the positions and relative intensities of absorption bands in the IR spectrum, aiding in the identification and characterization of the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectrum: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei, which are invaluable for interpreting experimental NMR data and confirming the molecular structure. nih.gov

UV-Vis Spectrum: As mentioned, TD-DFT calculations can simulate the UV-Vis spectrum, correlating electronic transitions with observed absorption bands.

Table 2: Predicted Spectroscopic Data for this compound (Note: This table represents the types of data that would be generated from computational studies and requires actual calculations for completion.)

| Spectroscopic Technique | Predicted Parameter | Value |

| Infrared (IR) | C=O Stretch (cm⁻¹) | - |

| C≡N Stretch (cm⁻¹) | - | |

| C-Cl Stretch (cm⁻¹) | - | |

| ¹³C NMR | Carbonyl C (ppm) | - |

| Nitrile C (ppm) | - | |

| α-Carbon (ppm) | - | |

| ¹H NMR | α-Proton (ppm) | - |

| UV-Vis | λ_max (nm) | - |

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Transformations

2-Chloro-3-oxopropanenitrile is a highly functionalized molecule, possessing electrophilic and nucleophilic centers that make it an ideal candidate for a variety of chemical transformations. lookchem.com Its established use in condensation reactions to form nucleoside precursors, such as preQ₀, highlights its utility as a building block. lookchem.com However, many current synthetic applications rely on stoichiometric reagents. The future of its application hinges on the development of sophisticated catalytic systems to enhance efficiency, selectivity, and sustainability.

Organocatalysis: The development of chiral organocatalysts could enable enantioselective transformations of this compound. For instance, amine-based catalysts could activate the molecule for asymmetric aldol (B89426) or Michael-type reactions. Thiourea or squaramide-based catalysts, known for their hydrogen-bonding capabilities, could be employed to control the stereochemistry of reactions involving this substrate. mdpi.commdpi.comnih.gov

Metal Catalysis: Transition metal catalysis offers another promising avenue. Lewis acidic metal complexes could activate the carbonyl group, facilitating a range of nucleophilic additions. Palladium or copper-catalyzed cross-coupling reactions could potentially be developed to substitute the chlorine atom, thereby introducing a wide array of functional groups.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) presents a green and highly selective alternative. researchgate.net Hydrolases could be explored for the kinetic resolution of racemic derivatives of this compound, while oxidoreductases could be used for stereoselective reductions of the carbonyl group. nih.govnih.gov The application of biocatalysis in multicomponent reactions involving this compound is also an area of interest. mdpi.com

A comparative look at potential catalytic approaches is presented in Table 1.

Table 1: Potential Catalytic Systems for this compound Transformations

| Catalytic System | Potential Transformation | Advantages |

|---|---|---|

| Organocatalysis | Asymmetric Aldol/Michael Additions | Metal-free, mild reaction conditions, high stereocontrol. |

| Metal Catalysis | Cross-Coupling, Nucleophilic Additions | High reactivity, broad substrate scope, high yields. |

| Biocatalysis | Kinetic Resolution, Asymmetric Reductions | High enantioselectivity, environmentally benign, mild conditions. |

Advanced Methodologies for Stereoselective Synthesis

The creation of chiral molecules is of paramount importance in medicinal chemistry and materials science. This compound possesses a stereogenic center that is often not controlled in current synthetic protocols. Future research will undoubtedly focus on methodologies that can set this stereocenter with high fidelity.

Achieving stereoselectivity can be approached through several distinct mechanisms, including the use of chiral auxiliaries, chiral reagents, or chiral catalysts. osi.lv The development of catalytic asymmetric methods is particularly desirable due to the generation of chiral products from achiral starting materials in a more atom-economical fashion. mdpi.com Chiral catalysts, for example, can create a chiral environment around the substrate, directing the approach of a reagent to one face of the molecule over the other, thus leading to an excess of one enantiomer. nih.gov

Future work in this area could involve:

Catalyst-Controlled Reactions: Designing chiral Lewis acids or organocatalysts that can effectively differentiate between the enantiotopic faces of the molecule during a reaction. beilstein-journals.org

Substrate-Controlled Reactions: Attaching a chiral auxiliary to the this compound core to direct the stereochemical outcome of subsequent reactions.

Enzyme-Mediated Processes: Utilizing enzymes such as ketoreductases to achieve highly enantioselective reduction of the carbonyl group, yielding chiral chlorohydrins that are valuable synthetic intermediates.

Expansion of Synthetic Methodologies and Scope

While primarily used in condensation reactions, the unique combination of functional groups in this compound makes it a versatile synthon for a broader range of synthetic methodologies.

Cycloaddition Reactions: The aldehyde and nitrile functionalities suggest that this compound could be a valuable partner in various cycloaddition reactions. wikipedia.orgoxfordsciencetrove.com For example, it could potentially act as a dienophile in Diels-Alder reactions or as a component in [3+2] cycloadditions with 1,3-dipoles to generate complex five-membered heterocyclic rings. uchicago.eduresearchgate.net

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, are highly efficient for building molecular complexity. wikipedia.orgacsgcipr.orgfu-berlin.de this compound is an ideal candidate for MCRs due to its multiple reactive sites. For instance, it could participate in Ugi or Passerini-type reactions, leading to the rapid synthesis of diverse compound libraries. caltech.edu Analogous C-3 synthons, such as 2-bromo-2-chloro-3-arylpropanenitriles, have already demonstrated utility in three-component reactions to synthesize functionalized thiophenes. researchgate.net

Synthesis of Heterocycles: Beyond its current applications, this compound could be used to access a wider variety of heterocyclic systems. researchgate.netuomustansiriyah.edu.iqresearchgate.netamazonaws.com The chloro, oxo, and nitrile groups can each be manipulated to drive cyclization reactions, leading to the formation of pyridines, pyrimidines, oxazoles, and other important heterocyclic scaffolds. osi.lv

The potential expansion of its synthetic utility is summarized in Table 2.

Table 2: Expanded Synthetic Applications for this compound

| Reaction Type | Potential Products | Significance |

|---|---|---|

| Cycloaddition Reactions | Highly substituted carbocycles and heterocycles | Rapid construction of complex ring systems. |

| Multicomponent Reactions | Diverse libraries of complex molecules | High efficiency and atom economy in drug discovery. |

| Novel Heterocycle Synthesis | Pyridines, oxazoles, thiazoles, etc. | Access to novel scaffolds for medicinal chemistry. |

Interdisciplinary Applications in Advanced Organic Materials

The application of small organic molecules as building blocks for functional materials is a rapidly growing field of interdisciplinary research. ecampus.com While there is currently no literature describing the use of this compound in materials science, its electronic and structural features suggest significant potential in this area.

The presence of a nitrile group, which is electron-withdrawing, and a carbonyl group, combined with the reactive chloro-substituent, makes this molecule an interesting monomer for the synthesis of functional polymers. rsc.org For example, polymers incorporating this unit could exhibit interesting optical or electronic properties. The chlorine atom provides a convenient handle for post-polymerization modification, allowing for the tuning of material properties.

Furthermore, derivatives of this compound could be investigated as components of organic semiconductors, dyes for solar cells, or as building blocks for porous organic frameworks. The high density of functional groups offers multiple points for derivatization and incorporation into larger π-conjugated systems. researchgate.net The future in this area will depend on creative synthetic strategies to incorporate this versatile building block into macromolecular structures and to explore the properties of the resulting materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-3-oxopropanenitrile, and how can reaction conditions be optimized?

- Methodological Answer : Condensation reactions under reflux (e.g., using malononitrile derivatives and chlorinated ketones in aqueous or aprotic solvents) are common. For example, similar compounds like 2-(4-Chlorophenyl)-3-oxopropanenitrile are synthesized via reflux in water or dimethylformamide (DMF) . Yield optimization involves controlling temperature (e.g., 100–120°C), stoichiometric ratios, and catalyst selection (e.g., Lewis acids). Purification via recrystallization (e.g., DMF evaporation) ensures high purity .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Due to its structural similarity to skin-corrosive chlorinated compounds (e.g., 3-Chloropropionic acid), use PPE (nitrile gloves, lab coats), work in fume hoods, and avoid inhalation . Emergency measures include immediate rinsing with water for skin/eye contact and using inert absorbents (e.g., sand) for spills . Dispose of waste via approved hazardous chemical protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Identifies chloro and oxo functional groups via characteristic shifts (e.g., carbonyl at ~200 ppm in NMR).

- IR : Confirms nitrile (C≡N stretch ~2200 cm) and ketone (C=O ~1700 cm) .

- X-ray crystallography : Resolves molecular geometry, as demonstrated for structurally related compounds .

Q. How can researchers address the lack of ecological toxicity data for this compound?

- Methodological Answer : Extrapolate from structurally similar chlorinated alkenes (e.g., 2-Chloro-3-(3,4-dichlorophenyl)-1-propene) using in silico models (e.g., QSAR) to predict bioaccumulation and aquatic toxicity . Conduct Daphnia magna or algal growth inhibition assays to generate empirical data .

Advanced Research Questions

Q. How can conflicting reactivity data for this compound in polar vs. nonpolar solvents be resolved?

- Methodological Answer : Systematic solvent screening (e.g., DMSO, THF, hexane) paired with kinetic studies can isolate solvent effects. For example, polar aprotic solvents may stabilize transition states in nucleophilic substitutions, while nonpolar solvents favor elimination . Control experiments with deuterated solvents or isotopic labeling can clarify mechanisms .

Q. What is the role of this compound as a precursor in heterocyclic drug synthesis?

- Methodological Answer : Its α-chloro ketone and nitrile groups enable cyclization reactions. For instance, reacting with thioureas forms thiazole cores, a common motif in antimicrobial agents. Similar pathways are documented for 2-Chloro-3-(2-ethylphenyl)-1-propene in agrochemical synthesis . Optimize ring closure using microwave-assisted heating or flow chemistry .

Q. What strategies minimize side reactions (e.g., hydrolysis) during multi-step syntheses involving this compound?

- Methodological Answer :

- Protecting groups : Temporarily mask reactive sites (e.g., silylation of oxo groups).

- Low-temperature reactions : Perform substitutions at −20°C to suppress hydrolysis .

- Anhydrous conditions : Use molecular sieves or inert gas purging to exclude moisture .

Q. How can computational modeling predict novel reactions for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates electrophilicity at the α-carbon (LUMO energy ~−1.5 eV) and nucleophilic attack feasibility. Molecular dynamics simulations model solvent interactions, as validated for 3-chloro-4-(6-methyl-3-pyridinyl)oxyaniline . Tools like Gaussian or ORCA are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.